molecular formula C21H19NO4S B2736536 Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate CAS No. 896616-00-5

Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate

Cat. No.: B2736536
CAS No.: 896616-00-5
M. Wt: 381.45
InChI Key: DPUGAKYIZNOGIV-UHFFFAOYSA-N
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Description

“Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate” is a compound with the molecular formula C21H19NO4S and a molecular weight of 381.45. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential as biologically active compounds . Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a thiophene core. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, in 2018, Mantellini explored that dihydrothiophene shows two distinct regioselectivities in acidic or basic media which led to the formation of 2-arylamino-5-hydrazono-thiophene-3 carboxylates in NaOH solution and 5-(arylamino)thiophene-2,4-dicarboxylates in acidic medium .

Scientific Research Applications

Chemoselective Methylation

One application involves the chemoselective methylation of functionalized anilines using dimethyl carbonate over NaY faujasite, highlighting the compound's role in achieving high selectivity towards mono-N-methylation without concurrent O-methylation or N-/O-methoxy carbonylation side processes. This method provides a sustainable approach to N-methylanilines, showcasing the compound's utility in precise and eco-friendly organic synthesis (Selva, Tundo, & Perosa, 2003).

Functionalization of Metal-Organic Frameworks

Another application is observed in the functionalization of microporous lanthanide-based metal-organic frameworks by dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups. This process not only contributes to the development of materials with potential gas adsorption and sensing properties but also explores the magnetic properties of these frameworks. Such applications demonstrate the compound's potential in advancing materials science and sensor technology (Wang et al., 2016).

Synthesis of Precursors for o-Dimethylene Thiophene

The compound also plays a crucial role in the facile synthesis of precursors for o-dimethylene thiophene, indicating its importance in the preparation of intermediates for further chemical transformations. This synthesis underscores the compound's utility in organic synthesis, particularly in generating thiophene derivatives with potential applications in organic electronics and pharmaceuticals (Tso, Tsay, & Li, 1995).

Antiproliferative Activity in Novel Derivatives

Moreover, novel thiophene and thienopyrimidine derivatives derived from the compound have been tested for their antiproliferative activity, particularly against breast and colon cancer cell lines. This application signifies the compound's relevance in medicinal chemistry and drug discovery, especially in the development of new anticancer agents (Ghorab et al., 2013).

Tail-to-Tail Dimerization of Olefin

The compound is also instrumental in the highly selective tail-to-tail dimerization of methyl methacrylate mediated by an N-heterocyclic carbene catalyst. This application highlights its role in polymer chemistry, particularly in the synthesis of novel polymeric materials with tailored properties (Matsuoka et al., 2011).

Future Directions

Thiophene-based analogs, including “Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate”, continue to be a topic of interest for medicinal chemists due to their potential as biologically active compounds . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity, and the investigation of new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-13-14(2)27-20(18(13)21(24)25-3)22-19(23)15-9-11-17(12-10-15)26-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUGAKYIZNOGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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